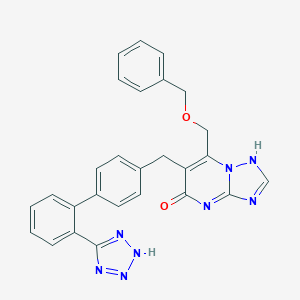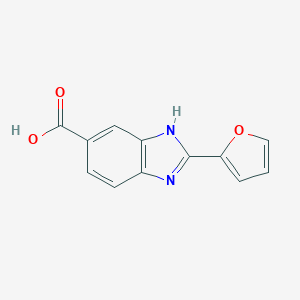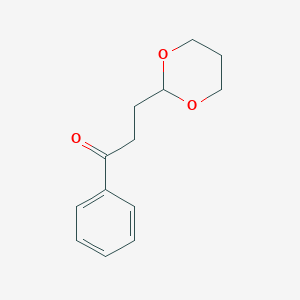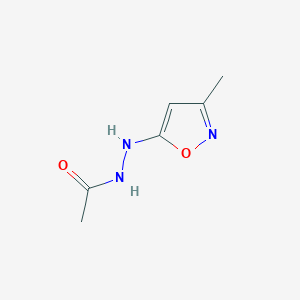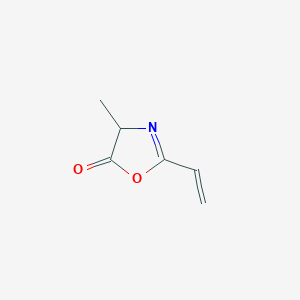![molecular formula C10H10O B061087 Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) CAS No. 166762-25-0](/img/structure/B61087.png)
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is a chemical compound that has been widely used in scientific research applications. It is a cyclopropane derivative that has been synthesized by several methods.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is not well understood. However, it is believed to act as a reactive intermediate in some chemical reactions. It has been shown to react with nucleophiles such as amines, alcohols, and thiols.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) have not been extensively studied. However, it has been shown to have some cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of some bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) in lab experiments is its high reactivity. It can be used as a starting material for the synthesis of other compounds. Additionally, it has been used in the development of new chemical reactions. However, one of the limitations is its toxicity. It can be harmful if not handled properly.
Direcciones Futuras
There are several future directions for the use of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) in scientific research. One of the directions is the study of its mechanism of action. Additionally, it can be used in the development of new chemical reactions and in the synthesis of natural products and pharmaceuticals. It can also be used in the study of enzyme-catalyzed reactions. Furthermore, it can be used in the development of new antibacterial and anticancer agents.
Conclusion:
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is a chemical compound that has been widely used in scientific research applications. It can be synthesized by several methods and has been used in the synthesis of other compounds, natural products, and pharmaceuticals. Its mechanism of action is not well understood, but it has been shown to have some cytotoxic effects on cancer cells and to inhibit the growth of some bacteria. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) can be synthesized by several methods. One of the commonly used methods is the reaction of cyclopropanecarboxaldehyde with 1,5-hexadien-3-ynyl magnesium bromide in the presence of a catalyst. Another method involves the reaction of cyclopropanecarboxaldehyde with 1,5-hexadien-3-ynyl lithium in the presence of a catalyst. These methods have been used to obtain high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) has been widely used in scientific research applications. It has been used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of natural products and pharmaceuticals. Additionally, it has been used in the study of enzyme-catalyzed reactions and in the development of new chemical reactions.
Propiedades
Número CAS |
166762-25-0 |
|---|---|
Nombre del producto |
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) |
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(1S,2S)-2-[(1Z)-hexa-1,5-dien-3-ynyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-4-5-6-9-7-10(9)8-11/h2,5-6,8-10H,1,7H2/b6-5-/t9-,10-/m1/s1 |
Clave InChI |
ZMTIARSTVBEZHL-KWMOZEJZSA-N |
SMILES isomérico |
C=CC#C/C=C\[C@@H]1C[C@@H]1C=O |
SMILES |
C=CC#CC=CC1CC1C=O |
SMILES canónico |
C=CC#CC=CC1CC1C=O |
Sinónimos |
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



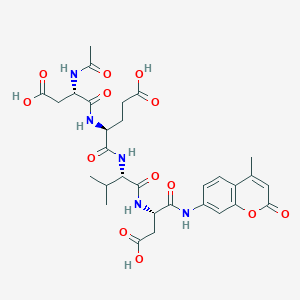
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
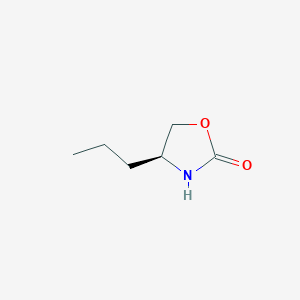
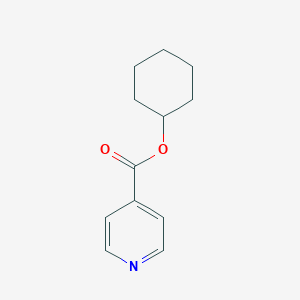
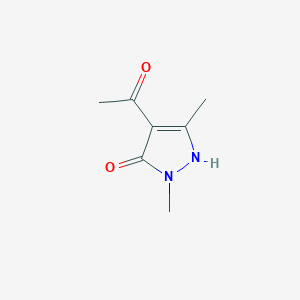
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
